molecular formula C33H34F2N2O5 B13894978 Atorvastatin IMpurity C

Atorvastatin IMpurity C

Cat. No.: B13894978
M. Wt: 576.6 g/mol
InChI Key: UNKLVVGSJZVOBR-UHFFFAOYSA-N
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Description

Atorvastatin Impurity C is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for lowering cholesterol levels. Atorvastatin is a member of the statin class of drugs, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver. Impurity C is one of several impurities that can be present in atorvastatin formulations and must be carefully monitored to ensure the safety and efficacy of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin and its impurities, including Impurity C, involves multiple steps. The process typically starts with the condensation of a fluorophenyl derivative with a pyrrole intermediate. This is followed by several steps of protection, deprotection, and functional group transformations to yield the final product. Impurity C can form during these steps due to incomplete reactions or side reactions .

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities is carried out using large-scale chemical reactors. The process is optimized to minimize the formation of impurities, including Impurity C. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during production .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Impurity C can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Impurity C include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of Impurity C depend on the specific reaction conditions. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the impurity. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Atorvastatin Impurity C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of atorvastatin Impurity C is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can potentially affect the overall efficacy and safety of the drug. The molecular targets and pathways involved in the formation and reactions of Impurity C are similar to those of atorvastatin, involving the enzyme hydroxymethylglutaryl-coenzyme A reductase .

Comparison with Similar Compounds

Atorvastatin Impurity C can be compared with other impurities found in atorvastatin formulations, such as Impurity A, Impurity B, and Impurity D. Each impurity has unique chemical structures and properties, which can affect their formation and reactions. Impurity C is unique in its specific formation pathway and the types of reactions it undergoes .

List of Similar Compounds

By understanding the properties and reactions of this compound, researchers and manufacturers can better control its levels in atorvastatin formulations, ensuring the safety and efficacy of the drug.

Properties

IUPAC Name

7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKLVVGSJZVOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693794-20-6
Record name Atorvastatin EP Impurity C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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